molecular formula C17H19F3N4O2S B2598670 4-methyl-1-(1-(3-(methylthio)benzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034602-36-1

4-methyl-1-(1-(3-(methylthio)benzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2598670
CAS No.: 2034602-36-1
M. Wt: 400.42
InChI Key: SZDFJUOBQBYPRX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,2,4-triazol-5(4H)-one core substituted with a trifluoromethyl group at position 3 and a piperidin-4-yl moiety at position 1. The piperidine ring is further functionalized with a 3-(methylthio)benzoyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methylthio benzoyl moiety may influence electronic properties and binding interactions. Structural determination of such compounds typically employs X-ray crystallography, with refinement via SHELXL and visualization using ORTEP-3 .

Properties

IUPAC Name

4-methyl-2-[1-(3-methylsulfanylbenzoyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2S/c1-22-15(17(18,19)20)21-24(16(22)26)12-6-8-23(9-7-12)14(25)11-4-3-5-13(10-11)27-2/h3-5,10,12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDFJUOBQBYPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)SC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-1-(1-(3-(methylthio)benzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one , identified by its CAS number 2034602-36-1 , has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19F3N4O2SC_{17}H_{19}F_3N_4O_2S, with a molecular weight of 400.4 g/mol . The structure features a triazole ring, which is known for its role in various biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC17H19F3N4O2SC_{17}H_{19}F_3N_4O_2S
Molecular Weight400.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily linked to its interaction with specific molecular targets in cellular pathways. Research indicates that compounds containing triazole moieties often exhibit significant antiviral and anticancer properties. The exact mechanism by which this compound exerts its effects remains to be fully elucidated but may involve modulation of key enzymes or receptors involved in cell signaling.

Antiviral Activity

Preliminary studies suggest that derivatives of triazole compounds can inhibit viral replication. For instance, research on similar structures has shown effectiveness against Hepatitis C virus (HCV) by targeting the NS5B RNA polymerase with IC50 values in the low micromolar range (around 0.35 μM) . While specific data on this compound's antiviral efficacy is limited, its structural similarities to known antiviral agents suggest potential activity.

Anticancer Activity

Triazole derivatives have been explored as inhibitors of polo-like kinase 1 (Plk1), a critical regulator in cancer cell mitosis. Inhibitors targeting Plk1 have shown promise in preclinical models, demonstrating reduced cell proliferation and increased apoptosis in cancer cell lines . The potential for 4-methyl-1-(1-(3-(methylthio)benzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one to act similarly warrants further investigation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of triazole-based compounds for their biological activities:

  • In Vitro Studies : Compounds structurally related to this triazole derivative have been tested against various cancer cell lines, showing promising results with respect to cytotoxicity and selectivity indices.
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications at specific positions on the triazole ring can enhance biological activity. For example, substituents like trifluoromethyl groups are often associated with increased potency against certain targets .
  • Toxicity Profiles : Early toxicity assessments indicate that while some triazole derivatives exhibit potent biological activity, they may also present cytotoxic effects at higher concentrations. This highlights the importance of optimizing dosing regimens in therapeutic applications.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Core Structure Position 1 Substituent Position 3/4 Substituent Key Functional Groups
Target Compound 1,2,4-Triazol-5(4H)-one 1-(3-(Methylthio)benzoyl)piperidin-4-yl 3-Trifluoromethyl CF₃, methylthio, benzoyl
Chakib et al. (2010) Pyrazol-5(4H)-one Pyrazol-5(4H)-one Phenyl 4-Benzo[d]thiazol-2-yl, allyl Thiazole, allyl, methyl

The trifluoromethyl group in the target compound confers higher electronegativity and resistance to oxidative metabolism compared to the methyl group in Chakib’s analogs. The piperidine-linked benzoyl group may enhance conformational flexibility relative to the rigid phenyl group in the pyrazol-5(4H)-one derivatives .

Electronic and Steric Effects

Research Findings and Implications

  • Crystallographic Tools : The structural elucidation of such compounds relies heavily on SHELX for refinement and WinGX for data integration . ORTEP-3 aids in visualizing steric clashes and hydrogen-bonding networks .
  • Biological Relevance : While empirical data on the target compound’s bioactivity are unavailable, the trifluoromethyl group is associated with enhanced pharmacokinetics in pharmaceuticals (e.g., antifungal agents). The methylthio group may modulate solubility, as seen in sulfonamide drugs .

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